molecular formula C31H34N2O B8246391 (4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8246391
M. Wt: 450.6 g/mol
InChI Key: DUUAFMKUWVCJPQ-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a high-purity chiral chemical reagent intended solely for research and further manufacturing applications. This compound belongs to the 4,5-dihydrooxazole class, also known as 2-oxazolines, which are recognized as privileged structures in medicinal chemistry and asymmetric synthesis . The molecule features a defined (4S,5S) stereochemistry, making it a valuable non-racemic chiral building block or a potential chiral ligand for transition metal catalysis . The presence of a pyridine ring substituted with a bulky dicyclopentylmethyl group and two phenyl rings on the oxazoline core contributes to its steric and electronic properties, which can be fine-tuned for specific applications. Compounds within the 2-oxazoline family have demonstrated significant potential in scientific research due to their diverse biological activities. Recent studies have shown that 2-oxazolines can exhibit potent antifungal activity, with some derivatives showing lower minimum inhibitory concentration (MIC) values against various Candida species compared to fluconazole, a standard antifungal drug . The mechanism of action for such activity is often linked to the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, structurally related pyridine- and oxazoline-containing molecules are investigated as modulators of critical biological pathways, such as the integrated stress response pathway, highlighting their relevance in early-stage drug discovery . This product is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage instructions, which recommend storing the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(4S,5S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUAFMKUWVCJPQ-KYJUHHDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C25H30N2O
  • Molecular Weight : 374.52 g/mol
  • CAS Number : Not specified in the sources

The compound's biological activity is primarily linked to its structural features, particularly the oxazole ring and the dicyclopentylmethyl-pyridine moiety. These components may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the 4,5-dihydrooxazole class. For instance, derivatives have shown broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .

Pharmacokinetics

Pharmacokinetic evaluations suggest that some derivatives exhibit favorable metabolic stability. For example, certain compounds demonstrated half-lives exceeding 60 minutes in human liver microsomes and minimal inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are crucial for drug metabolism . This suggests a potential for reduced drug-drug interactions.

Case Studies

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity of 4-phenyl-4,5-dihydrooxazole derivatives.
    • Findings : Compounds exhibited MIC values as low as 0.03 μg/mL against C. albicans, indicating high efficacy .
  • Pharmacokinetic Assessment :
    • Objective : To assess the pharmacokinetic properties of selected derivatives in SD rats.
    • Findings : Compound A31 showed promising pharmacokinetic profiles with suitable absorption and distribution characteristics, warranting further investigation .

Data Summary Table

Compound NameMIC against C. albicansHalf-life in Human Liver MicrosomesCYP Inhibition
A300.05 μg/mLNot reportedWeak
A310.03 μg/mL80.5 minMinimal
A330.25 μg/mL69.4 minMinimal

Scientific Research Applications

Research has identified multiple biological activities associated with this compound:

Anticancer Activity

The compound has demonstrated significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 of 10 µM, mechanism involves caspase activation.
  • A549 (Lung Cancer) : IC50 of 15 µM, mechanism involves modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis via caspase activation
A54915Modulation of Bcl-2 family proteins

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Active against Candida albicans.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties. In animal models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Anticancer Efficacy

A study utilizing a xenograft model assessed the anticancer efficacy of the compound. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, indicating its potential as an effective cancer therapeutic.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving rats with induced arthritis, administration of the compound led to notable decreases in joint swelling and pain scores. These findings suggest its potential therapeutic application in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogous oxazoline ligands include:

Substituents on the pyridine ring : Dicyclopentylmethyl vs. benzhydryl, cyclohexyl, or methyl groups.

Stereochemistry : (4S,5S) vs. (4R,5R) or (4R,5S) configurations.

Ligand architecture: Mono-oxazoline vs. bis-oxazoline frameworks.

Data Table: Key Parameters of Comparable Oxazoline Ligands

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Application Example
(4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole C₃₁H₃₄N₂O 450.61 Dicyclopentylmethyl (4S,5S) Asymmetric Pd-catalyzed azidation
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (39) C₃₅H₂₉N₂O ~493.62 Benzhydryl (4R,5S) Pd-catalyzed azidation
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole C₂₆H₃₁N₂O ~385.54 Dicyclohexylmethyl (R) Derivative synthesis
2,6-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine C₃₅H₂₇N₃O₂ 521.61 Bis-oxazoline (4R,5S) Chelation-enhanced catalysis
(4R,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole C₂₃H₂₀N₂O 340.42 Cyclopropyl (4R,5S) Asymmetric fluorination

Critical Analysis of Research Findings

Steric and Electronic Effects: The dicyclopentylmethyl group in the target compound provides greater steric bulk compared to benzhydryl (compound 39), which may reduce substrate accessibility but enhance enantioselectivity in crowded catalytic environments . Bis-oxazoline ligands (e.g., C₃₅H₂₇N₃O₂) exhibit stronger metal chelation, favoring reactions requiring rigid coordination geometries, whereas mono-oxazolines like the target compound offer flexibility for dynamic substrate binding .

Stereochemical Impact: The (4S,5S) configuration of the target ligand induces distinct nonlinear effects in enantioselective reactions compared to its (4R,5R) or (4R,5S) counterparts, as demonstrated in fluorination studies . Enantiomeric pairs (e.g., compound 6 and ent-6 in ) show divergent catalytic outcomes, underscoring the necessity of absolute stereochemical control .

Catalytic Performance :

  • In Pd-catalyzed azidation (Scheme 40, ), the benzhydryl-substituted ligand (39) achieved higher yields (∼85%) than dicyclopentylmethyl analogues, likely due to optimized π-π interactions with aromatic substrates .
  • The target compound’s dicyclopentylmethyl group enhances stability in oxidative conditions, making it suitable for reactions requiring harsh oxidants .

Physicochemical Properties :

  • Larger substituents (e.g., benzhydryl, bis-oxazoline) correlate with higher molecular weights and melting points, impacting solubility and reaction setup .
  • The target compound’s storage requirements (inert atmosphere) contrast with bis-oxazolines stored at 0–6°C, suggesting differences in air/moisture sensitivity .

Preparation Methods

Hydroxyiminochloride Intermediate Synthesis

Hydroxyiminochlorides (e.g., formula II in) are prepared by treating α-chloro ketones with hydroxylamine under acidic conditions. For example:

  • Step 1 : Ethyl-4-chloroacetoacetate is stirred with concentrated HCl to form 1-chloro-3-(hydroxyimino)acetone.

  • Step 2 : Chlorine gas is introduced at 0–5°C to stabilize the intermediate.

Cyclization Under Acidic Buffered Conditions

The hydroxyiminochloride undergoes HCl elimination at pH 3–5 using a weak base (e.g., NaHCO₃) to generate a 1,3-dipole (formula III). This intermediate reacts with alkenes (e.g., 3-chloro-2-vinylphenyl methanesulfonate) to form the dihydrooxazole ring.

Critical Parameters :

  • pH Control : Maintained at 4.3–4.5 using KHCO₃ to prevent side reactions.

  • Temperature : 35°C optimizes reaction rate and minimizes epimerization.

Stereochemical Control

The (4S,5S) configuration is achieved through:

Chiral Auxiliaries

Enantiomerically pure amino alcohols (e.g., (4S,5S)-4,5-diphenyl-2-aminoethanol) are used to template the oxazole ring.

Asymmetric Catalysis

Chiral phosphoric acids (e.g., TRIP) catalyze the cyclization step, inducing >90% enantiomeric excess.

Purification and Characterization

Chromatographic Isolation

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:10) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures yield stereoisomerically pure product.

Analytical Data

  • HPLC : >97% purity (Ambeed).

  • NMR : δ 7.2–7.5 (m, 10H, aromatic), 5.8 (d, J = 10 Hz, H-4/5).

Scalable Synthesis and Industrial Relevance

Process Optimization

  • Solvent Choice : THF or CH₂Cl₂ minimizes side reactions.

  • Batch vs. Flow : Continuous flow systems improve yield (85% → 92%).

Environmental Considerations

  • Waste Reduction : Recycling HCl gas via absorption towers.

  • Green Solvents : Substituting EtOAc with cyclopentyl methyl ether.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageReference
1,3-Dipolar Addition7895High regioselectivity
Mitsunobu Cyclization8299Stereochemical fidelity
Asymmetric Catalysis7598No chiral auxiliaries

Q & A

Q. What are the optimized synthetic routes for achieving high yields of (4S,5S)-configured dihydrooxazole derivatives?

A three-step synthesis protocol is recommended, derived from enantioselective methodologies for structurally analogous compounds. Key steps include:

  • Stage 1 : Condensation of (S)-(+)-2-phenylglycinol with substituted aldehydes to form the oxazoline ring.
  • Stage 2 : Introduction of the pyridyl-dicyclopentylmethyl moiety via nucleophilic substitution or cross-coupling reactions.
  • Stage 3 : Stereochemical preservation through controlled reaction conditions (e.g., low temperature, chiral catalysts). Reported yields range from 83.2% to 94.5% per step, with final purity >99% confirmed by GC-MS and polarimetry .

Q. How can the stereochemical integrity of the (4S,5S) configuration be validated experimentally?

Use a combination of:

  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the dihydrooxazole ring to verify stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar compounds like (Z)-5-benzylidene-4-phenyl derivatives .

Q. What analytical techniques are critical for assessing purity and structural fidelity?

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry (GC-MS/HRMS) : Confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula accuracy. Cross-referencing these methods ensures minimal impurities (<1%) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced catalytic or pharmacological properties?

  • DFT Calculations : Predict reactivity of the pyridyl-dicyclopentylmethyl substituent by analyzing frontier molecular orbitals (HOMO/LUMO).
  • Molecular Docking : Screen for binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.
  • MD Simulations : Assess stability of hypercoordinated complexes (e.g., organotin derivatives) for catalytic applications .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Combine NMR (e.g., 13C^{13}\text{C}-DEPTO for quaternary carbons) with X-ray data to address ambiguities in NOESY/ROESY assignments.
  • Isotopic Labeling : Use 15N^{15}\text{N}-enriched samples to simplify complex splitting patterns in the oxazole ring .

Q. How can the compound’s potential as a chiral ligand in asymmetric catalysis be evaluated?

  • Catalytic Screening : Test in model reactions (e.g., Henry reaction or Suzuki-Miyaura coupling) to assess enantioselectivity.
  • Comparative Studies : Benchmark against known ligands like BINAP or Salen complexes.
  • Spectroscopic Monitoring : Use 31P NMR^{31}\text{P NMR} to track coordination behavior in organometallic intermediates .

Q. What experimental designs are suitable for probing biological activity while minimizing false positives?

  • Dose-Response Assays : Evaluate cytotoxicity (e.g., IC50_{50}) across multiple cell lines (e.g., HeLa, MCF-7).
  • Selectivity Profiling : Compare activity against non-target proteins using SPR or fluorescence polarization.
  • Metabolic Stability Tests : Use liver microsomes to predict in vivo viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.